molecular formula C7H5N5S2 B7762972 6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine

6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine

Cat. No.: B7762972
M. Wt: 223.3 g/mol
InChI Key: YEXRTWOVQNJHLF-UHFFFAOYSA-N
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Description

Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine typically involves the annulation of pyridine and thiazole rings. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives under basic conditions, such as using triethylamine in ethanol . The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the desired fused ring system.

Industrial Production Methods

While specific industrial production methods for Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[1,3]thiazolo[4,5-b:5’,4’-e]pyridine-2,6-diamine is unique due to its dual thiazole-pyridine fused ring system, which provides multiple reactive sites for chemical modifications. This structural feature allows for the development of a diverse range of derivatives with tailored biological activities. Additionally, the compound’s ability to interact with various molecular targets makes it a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-6-11-4-2(13-6)1-3-5(10-4)12-7(9)14-3/h1H,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRTWOVQNJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC3=C1SC(=N3)N)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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